Cas no 1424698-81-6 (3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide)

3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide is a synthetic organic compound featuring a chromene core substituted with a chloro group at the 6-position and a functionalized prop-2-enamide side chain. The molecule incorporates a cyclopropyl and cyanomethyl group on the nitrogen, enhancing its structural complexity and potential reactivity. This compound may serve as a valuable intermediate in medicinal chemistry, particularly in the development of pharmacologically active agents targeting specific biological pathways. Its unique scaffold offers opportunities for further derivatization, making it a versatile building block for research in drug discovery and chemical synthesis. The chloro and cyano functionalities contribute to its stability and reactivity profile.
3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide structure
1424698-81-6 structure
商品名:3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide
CAS番号:1424698-81-6
MF:C17H15ClN2O2
メガワット:314.766203165054
CID:5913411
PubChem ID:75364410

3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • 1424698-81-6
    • (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide
    • Z908238604
    • EN300-26681105
    • 3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide
    • インチ: 1S/C17H15ClN2O2/c18-14-2-5-16-13(10-14)9-12(11-22-16)1-6-17(21)20(8-7-19)15-3-4-15/h1-2,5-6,9-10,15H,3-4,8,11H2/b6-1+
    • InChIKey: CGUKXKDKLVXSIF-LZCJLJQNSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C=C(CO2)/C=C/C(N(CC#N)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 314.0822054g/mol
  • どういたいしつりょう: 314.0822054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 544
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26681105-0.05g
3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide
1424698-81-6 95.0%
0.05g
$212.0 2025-03-20

3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide 関連文献

3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamideに関する追加情報

Comprehensive Overview of 3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide (CAS No. 1424698-81-6)

The compound 3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide (CAS No. 1424698-81-6) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a chromene core, a cyclopropyl ring, and a cyanomethyl substituent. These features make it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive agents. The presence of a chloro group at the 6-position of the chromene ring further enhances its potential for selective interactions in biological systems.

In recent years, the demand for heterocyclic compounds like 3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide has surged due to their versatility in drug discovery. Researchers are increasingly focusing on chromene derivatives for their anti-inflammatory, anticancer, and antimicrobial properties. This compound’s enamide moiety is particularly noteworthy, as it is often associated with improved metabolic stability and bioavailability—a hot topic in modern medicinal chemistry. Discussions on platforms like PubMed and ResearchGate frequently highlight the importance of such structural motifs in overcoming drug delivery challenges.

The synthesis of CAS No. 1424698-81-6 involves multi-step organic reactions, including condensation and cyclization processes. Its cyclopropyl group introduces steric constraints that can influence conformational dynamics, a key consideration in rational drug design. Meanwhile, the cyanomethyl functionality offers opportunities for further derivatization, aligning with the growing trend of fragment-based drug discovery. These attributes position the compound as a valuable scaffold for exploring structure-activity relationships (SAR) in target-oriented studies.

From an industrial perspective, 3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide is often discussed in the context of high-throughput screening (HTS) libraries. Its molecular weight and lipophilicity fall within the desirable range for lead optimization, a critical phase in preclinical development. Online forums and patent databases reveal a rising interest in similar small-molecule inhibitors, especially for kinases and GPCRs—targets dominating current therapeutic pipelines. This compound’s chlorochromene backbone also resonates with trends in natural product-inspired synthesis, a strategy gaining traction to address antibiotic resistance.

Environmental and regulatory aspects of CAS No. 1424698-81-6 are equally relevant. While not classified as hazardous, its nitrile group warrants careful handling protocols, a topic frequently searched in laboratory safety guidelines. The compound’s stability under various pH conditions is another area of inquiry, particularly for formulators exploring oral bioavailability enhancement. Such details are often sought after in QSAR modeling discussions, reflecting the intersection of computational and experimental approaches in modern chemistry.

In conclusion, 3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide represents a compelling case study in the evolution of functionalized heterocycles. Its structural complexity and potential applications align with cutting-edge research themes, from precision medicine to green chemistry. As interest in covalent inhibitors and proteolysis-targeting chimeras (PROTACs) grows, this compound’s relevance is likely to expand, making it a noteworthy candidate for future scientific exploration.

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